![molecular formula C18H16N2OS B2627894 N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 312922-89-7](/img/structure/B2627894.png)
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, commonly known as DMXB-A, is a chemical compound that has been extensively researched for its potential applications in the field of neuroscience. This compound has been shown to have a wide range of effects on the central nervous system, including improving cognitive function, reducing anxiety, and even acting as an anti-inflammatory agent. In
Applications De Recherche Scientifique
Antioxidant and Anti-Inflammatory Applications Research has identified benzofused thiazole derivatives, including structures related to N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, as potential antioxidant and anti-inflammatory agents. The study by Raut et al. (2020) focused on synthesizing benzofused thiazole derivatives to evaluate their in vitro antioxidant and anti-inflammatory activities. The compounds demonstrated significant activity, suggesting the potential for development into therapeutic agents targeting oxidative stress and inflammatory conditions Raut et al., 2020.
Antituberculosis Activity The review by Iqbal et al. (2015) on organotin(IV) complexes, including those with benzamide structures, underscored their antituberculosis activity. These complexes, through a diverse range of structural modifications, have shown promising antituberculosis effects, highlighting the importance of such compounds in developing treatments against Mycobacterium tuberculosis Iqbal et al., 2015.
Antitumor and Anticancer Properties A review on imidazole derivatives, including benzimidazole and related structures, discussed their antitumor activity. This encompasses a variety of structures that have undergone preclinical testing, indicating their potential as antitumor drugs. The diverse biological properties of these compounds make them interesting candidates for new antitumor drug synthesis Iradyan et al., 2009.
DNA Binding and Photoprotective Properties The review on Hoechst 33258 and its analogues by Issar and Kakkar (2013) highlights the ability of these compounds, similar in structure to benzamides, to bind to the minor groove of DNA. These compounds are extensively used in chromosome and nuclear staining, providing a foundation for the development of new drugs with potential radioprotective and topoisomerase inhibitory activities Issar and Kakkar, 2013.
Chemistry and Biological Activities of Benzothiazole Derivatives A comprehensive review on benzothiazole derivatives by Bhat and Belagali (2020) elaborates on the biological activities of these compounds. Benzothiazoles exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, antidiabetic, and anticancer activities. This review demonstrates the versatility of the benzothiazole scaffold in medicinal chemistry and its potential for the development of novel therapeutic agents Bhat and Belagali, 2020.
Mécanisme D'action
Target of Action
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that has been studied for its potential biological activities The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s worth noting that thiazole derivatives, which include n-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, have been reported to exhibit diverse biological activities . The interaction of this compound with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-12-8-9-13(2)15(10-12)16-11-22-18(19-16)20-17(21)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOROJGICGRYFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-[(4-fluoro-3-nitrophenyl)amino]-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2627812.png)
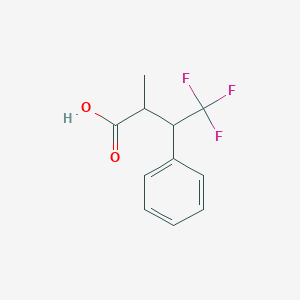
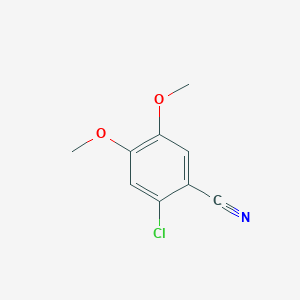
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2627817.png)
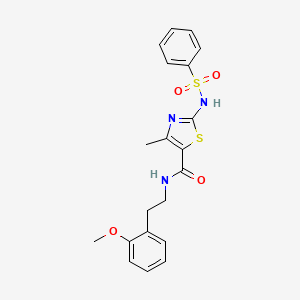
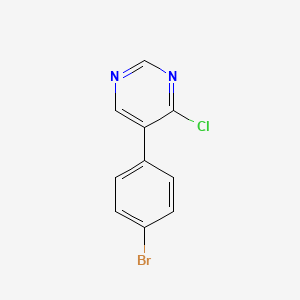
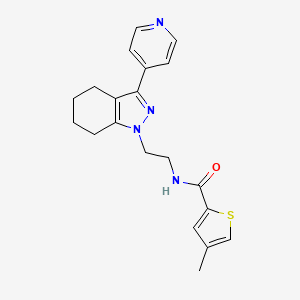
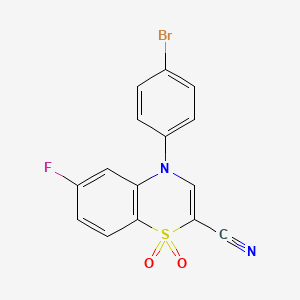
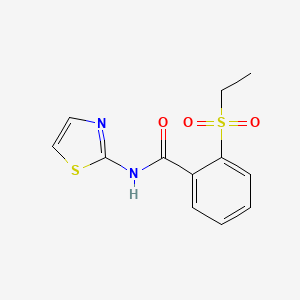
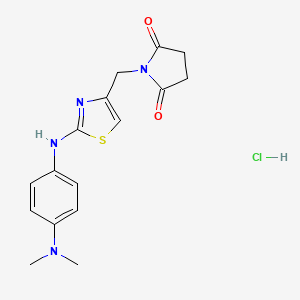
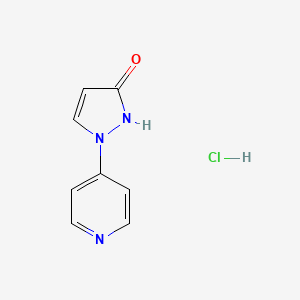
![(2-{5-[(2-Chloro-5-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/no-structure.png)
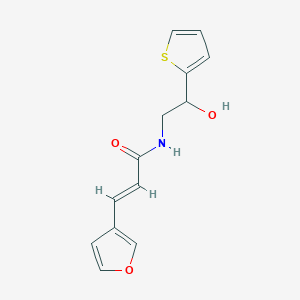
![(E)-4-[3-(butyrylamino)anilino]-4-oxo-2-butenoic acid](/img/structure/B2627831.png)